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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

Cat. No.: B164454 Get Quote

Introduction

N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine (C6
NBD Sphingomyelin or C6-NBD-SM) is a fluorescently labeled, short-chain sphingomyelin

analog widely utilized to study the endocytic trafficking of lipids. Its unique properties, including

the ability to be inserted into the plasma membrane at low temperatures and its subsequent

internalization upon warming, make it a powerful tool for visualizing and quantifying the

movement of sphingomyelin through various endocytic pathways. These pathways include

recycling back to the plasma membrane, transport to the Golgi apparatus, and delivery to

lysosomes for degradation.[1][2] The short acyl chain of C6-NBD-SM influences its trafficking,

favoring recycling pathways.[1][2]

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals on the use of C6-NBD-SM to track endocytosis.

Key Applications:
Visualization of Endocytic Pathways: C6-NBD-SM allows for the direct observation of

sphingomyelin internalization and its subsequent transport to various intracellular organelles

using fluorescence microscopy.

Quantification of Endocytosis and Recycling: Through techniques such as back-exchange

and fluorescence quantification, the rates of internalization and recycling of sphingomyelin

can be determined.
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Study of Lipid Sorting: By comparing the trafficking of C6-NBD-SM with other fluorescent

lipid analogs, researchers can investigate the mechanisms of lipid sorting within the

endosomal system.[3]

Investigation of Drug Effects on Endocytosis: C6-NBD-SM can be used as a tool to screen

and characterize the effects of pharmacological agents on lipid trafficking pathways.

Data Presentation
Table 1: Quantitative Analysis of C6-NBD-SM Endocytosis and Recycling

Parameter Cell Type Condition Value Reference

Recycling

Efficiency

CHO-K1

Fibroblasts
Standard >95% [4]

Internalization

Half-time

Human

Fibroblasts
37°C ~10 min [5]

Recycling Half-

time

CHO-K1

Fibroblasts
37°C 10-12 min [4]

Plasma

Membrane

Localization (at

7°C)

Human

Fibroblasts

30 min

incubation

>90% removable

by back-

exchange

[5]

Experimental Protocols
Protocol 1: Labeling of Plasma Membrane with C6-NBD-
SM and Visualization of Endocytosis
This protocol describes the basic procedure for labeling the plasma membrane of cultured cells

with C6-NBD-SM and inducing its endocytosis for visualization by fluorescence microscopy.

Materials:

C6-NBD-SM (e.g., Avanti Polar Lipids, catalog number: 810218)
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Bovine Serum Albumin (BSA), fatty acid-free

Phosphate-Buffered Saline (PBS)

Culture medium appropriate for the cells being used

Coverslips

Cultured mammalian cells (e.g., fibroblasts, HeLa cells)

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission

~535 nm)

Procedure:

Cell Preparation: Seed cells on coverslips in a petri dish and grow to the desired confluency

(typically 60-80%).

Preparation of C6-NBD-SM/BSA Complex:

Prepare a stock solution of C6-NBD-SM in chloroform or ethanol.

In a glass tube, evaporate a known amount of the C6-NBD-SM stock solution to dryness

under a stream of nitrogen gas.

Resuspend the dried lipid in ethanol.

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to form

a 1:1 molar complex. A typical final concentration for the complex is 100 µM.[6] Store at

-20°C in the dark.

Labeling of Cells:

Wash the cells twice with ice-cold PBS.

Incubate the cells with the C6-NBD-SM/BSA complex (typically diluted to a final

concentration of 1-5 µM in serum-free medium) for 30 minutes at 4-7°C.[5][7] This
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temperature allows the lipid to insert into the outer leaflet of the plasma membrane while

inhibiting endocytosis.

Induction of Endocytosis:

Wash the cells three times with ice-cold PBS to remove unbound C6-NBD-SM.

Add pre-warmed (37°C) complete culture medium to the cells.

Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for

internalization of the fluorescent lipid.

Visualization:

At each time point, wash the cells with ice-cold PBS.

Mount the coverslips on a slide with a drop of mounting medium.

Visualize the cells using a fluorescence microscope. At early time points, fluorescence will

be primarily at the plasma membrane and in early endosomes. At later time points,

fluorescence may be observed in perinuclear recycling endosomes and the Golgi

apparatus.[5]

Protocol 2: Quantification of C6-NBD-SM Recycling
using a Back-Exchange Assay
This protocol allows for the quantification of the amount of C6-NBD-SM that is recycled back to

the plasma membrane after internalization.

Materials:

Cells labeled with C6-NBD-SM and incubated at 37°C (from Protocol 1)

Back-exchange medium: Serum-free medium containing 1% (w/v) fatty acid-free BSA.

Fluorometer or fluorescence plate reader

Procedure:
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Internalization of C6-NBD-SM: Follow steps 1-4 of Protocol 1 to allow for internalization of

C6-NBD-SM for a desired period (e.g., 30 minutes).

Removal of Plasma Membrane C6-NBD-SM:

After the 37°C incubation, place the cells on ice and wash them three times with ice-cold

PBS.

Incubate the cells with ice-cold back-exchange medium for 30 minutes at 4°C. This step

removes the C6-NBD-SM that is in the outer leaflet of the plasma membrane.

Wash the cells three times with ice-cold PBS. At this point, the remaining fluorescence

represents the internalized pool of C6-NBD-SM.

Initiation of Recycling:

Add pre-warmed (37°C) complete culture medium to the cells and incubate at 37°C for

various chase periods (e.g., 0, 15, 30, 60 minutes). During this time, internalized C6-NBD-

SM will be recycled back to the plasma membrane.

Quantification of Recycled C6-NBD-SM:

At the end of each chase period, place the cells on ice and wash them three times with

ice-cold PBS.

Incubate the cells with ice-cold back-exchange medium for 30 minutes at 4°C to remove

the recycled C6-NBD-SM from the plasma membrane.

Collect the back-exchange medium.

Lyse the cells with a suitable lysis buffer.

Fluorescence Measurement:

Measure the fluorescence intensity of the collected back-exchange medium (representing

the recycled C6-NBD-SM) and the cell lysate (representing the C6-NBD-SM that was not

recycled).
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Calculate the percentage of recycled C6-NBD-SM at each time point:

% Recycled = [Fluorescence(back-exchange medium) / (Fluorescence(back-exchange

medium) + Fluorescence(cell lysate))] * 100

Visualizations
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Caption: General endocytic trafficking pathways of C6 NBD Sphingomyelin.
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Step 1: Labeling

Step 2: Internalization

Step 3: Isolate Internalized Pool

Step 4: Recycling

Step 5: Quantification
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Caption: Workflow for quantifying C6-NBD-SM recycling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b164454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion of Endocytic Pathways
C6-NBD-SM is internalized through multiple endocytic pathways. The contribution of each

pathway can vary depending on the cell type and experimental conditions.

Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of many

receptors and lipids.[8][9] Studies have shown that a portion of C6-NBD-SM is internalized

via clathrin-coated pits.[10]

Caveolin-Mediated Endocytosis: Caveolae are flask-shaped invaginations of the plasma

membrane that are rich in cholesterol and sphingolipids.[11][12] The internalization of some

fluorescent sphingolipid analogs has been shown to be dependent on caveolin-1.[10][13]

Clathrin- and Caveolin-Independent Endocytosis: Other, less characterized pathways also

exist and may contribute to the uptake of C6-NBD-SM.[14]

Once internalized, C6-NBD-SM is primarily sorted to the endocytic recycling compartment, from

which it is efficiently returned to the plasma membrane.[1][2] A smaller fraction is transported to

late endosomes and lysosomes for degradation.[1][2] Transport to the Golgi apparatus has also

been observed.[2][3] The short acyl chain of C6-NBD-SM is thought to favor its inclusion in

recycling vesicles.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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